3,5-Disulfobenzoic acid
Overview
Description
3,5-Disulfobenzoic acid is an organic compound with the molecular formula C₇H₆O₈S₂. It is a derivative of benzoic acid, where two sulfonic acid groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-disulfo- typically involves the sulfonation of benzoic acid. The process begins with benzoic acid reacting with a sulfonating agent, such as sulfuric acid or oleum, under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation, resulting in the formation of benzoic acid, 3,5-disulfo-.
Industrial Production Methods
In industrial settings, the production of benzoic acid, 3,5-disulfo- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The sulfonation reaction is typically followed by purification steps, such as crystallization or distillation, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Disulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the sulfonic acid groups act as directing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted benzoic acid derivatives, depending on the electrophile used.
Scientific Research Applications
3,5-Disulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-disulfo- involves its interaction with various molecular targets. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a range of chemical reactions. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
3,5-Disulfobenzoic acid can be compared with other sulfonated benzoic acid derivatives, such as:
Benzoic acid, 4-sulfo-: Contains a single sulfonic acid group at the 4 position.
Benzoic acid, 2,4-disulfo-: Contains two sulfonic acid groups at the 2 and 4 positions.
Benzoic acid, 2,5-disulfo-: Contains two sulfonic acid groups at the 2 and 5 positions.
The uniqueness of benzoic acid, 3,5-disulfo- lies in the specific positioning of the sulfonic acid groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3,5-disulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O8S2/c8-7(9)4-1-5(16(10,11)12)3-6(2-4)17(13,14)15/h1-3H,(H,8,9)(H,10,11,12)(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAAMHXKXNHEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059524 | |
Record name | Benzoic acid, 3,5-disulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-48-2 | |
Record name | 3,5-Disulfobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3,5-disulfo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-disulfo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,5-disulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-disulphobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How does 3,5-DSB contribute to the formation of MOFs?
A1: 3,5-DSB acts as an organic linker in MOF synthesis due to its two sulfonate groups (-SO3-) and one carboxylate group (-COO-). These functional groups can coordinate to metal ions, forming stable metal-ligand bonds and leading to the assembly of extended crystalline structures [, , , ]. The specific coordination modes of these groups influence the overall structure and properties of the resulting MOF.
Q2: Can you provide an example of how the coordination mode of 3,5-DSB affects MOF structure?
A2: Research shows that varying the synthesis conditions can alter how 3,5-DSB binds to metal ions, directly impacting the final MOF architecture []. For instance, under certain hydrothermal conditions, 3,5-DSB can adopt different coordination modes, leading to the formation of three distinct Lanthanide-based MOFs (RPF-21, RPF-22, and RPF-23) with varying dimensionality and topology. Notably, RPF-23 exhibited a novel topology directly attributed to the unique sulfonate coordination in its framework.
Q3: Beyond structural diversity, what other interesting properties have been observed in 3,5-DSB based MOFs?
A3: Studies highlight the promising catalytic activity of 3,5-DSB based MOFs. For example, a bismuth-based MOF (BiPF-4) synthesized with 3,5-DSB displayed excellent heterogeneous catalytic activity in the Strecker reaction of ketones []. This activity is attributed to the presence of numerous Lewis acid sites within the MOF structure, originating from the mixed coordination environments of the bismuth centers.
Q4: Are there any computational studies exploring 3,5-DSB based MOFs?
A4: Yes, computational chemistry plays a crucial role in understanding the formation and properties of these MOFs. For instance, theoretical calculations were employed to determine the relative energies of different Sc-MOFs synthesized with 3,5-DSB under varying pH conditions []. These calculations provided insights into the thermodynamic stability of different structures and helped explain the observed prevalence of certain species under specific conditions.
Q5: Has 3,5-DSB been explored in any other applications besides MOFs?
A5: Interestingly, 3,5-DSB has also been explored as a surface group in dendrimer-based microbicides designed to prevent HIV and HSV transmission []. In these dendrimers, the anionic charge and hydrophobicity imparted by 3,5-DSB were crucial for their potent antiviral activity, highlighting the versatility of this compound in various applications.
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